Pantofenicol (TN)

Description

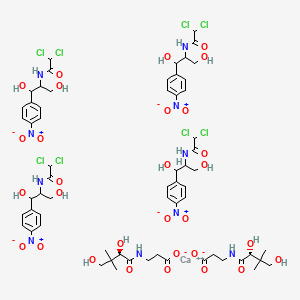

Pantofenicol (TN) is a broad-spectrum antimicrobial agent belonging to the class of amphenicols, which includes chloramphenicol, thiamphenicol, and florfenicol. Amphenicols inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptidyl transferase activity . Pantofenicol (TN) is hypothesized to share this mechanism but may exhibit modified pharmacokinetic or safety profiles due to structural variations.

Properties

Molecular Formula |

C62H80CaCl8N10O30 |

|---|---|

Molecular Weight |

1769 g/mol |

IUPAC Name |

calcium;2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |

InChI |

InChI=1S/4C11H12Cl2N2O5.2C9H17NO5.Ca/c4*12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h4*1-4,8-10,16-17H,5H2,(H,14,18);2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;;;;;+2/p-2/t;;;;2*7-;/m....00./s1 |

InChI Key |

SUYLZQWKVLPUSE-XHPTVIJISA-L |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Ca+2] |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Ca+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Characterization

Amphenicol derivatives are distinguished by substituents on their dichloroacetamide backbone. Key structural differences impact bioavailability, resistance profiles, and toxicity:

- Chloramphenicol: Contains a nitro group (-NO₂) on the benzene ring, linked to rare but severe aplastic anemia.

- Thiamphenicol : Substitutes the nitro group with a methyl sulfonyl group (-SO₂CH₃), reducing hematotoxicity but retaining antimicrobial activity.

- Florfenicol : Introduces fluorine atoms at the C-3 position, enhancing resistance to bacterial acetyltransferases and improving efficacy in veterinary use .

Table 1: Structural and Pharmacological Properties of Amphenicols

| Compound | Molecular Formula | Key Substituents | Mechanism of Action | Resistance Profile | Common Uses |

|---|---|---|---|---|---|

| Chloramphenicol | C₁₁H₁₂Cl₂N₂O₅ | -NO₂, -OH | 50S ribosomal inhibition | High (acetyltransferase) | Human systemic infections |

| Thiamphenicol | C₁₂H₁₅Cl₂NO₅S | -SO₂CH₃, -OH | 50S ribosomal inhibition | Moderate | Veterinary/Respiratory |

| Florfenicol | C₁₂H₁₄Cl₂FNO₄S | -F, -SO₂CH₃ | 50S ribosomal inhibition | Low (fluoro-substitution) | Veterinary/Aquaculture |

| Pantofenicol (TN) | (Data unavailable) | Hypothesized side-chain mod | Likely 50S inhibition | To be determined | Investigational use |

Pharmacokinetic and Pharmacodynamic Comparisons

Bioavailability and Metabolism

Analytical and Methodological Considerations

Accurate structural elucidation of Pantofenicol (TN) requires advanced NMR techniques, including comparison of $ ^1H $ and $ ^{13}C $-NMR shifts (e.g., δH 2.28 ppm for methylene units in related compounds) . Preservation of raw Free Induction Decay (FID) data is critical for reproducibility and dereplication, as highlighted in recent cheminformatics studies .

Q & A

Basic: What methodological frameworks are recommended for studying Pantofenicol’s mechanism of action?

To investigate Pantofenicol’s mechanism of action, employ frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example, define the biological system (e.g., bacterial ribosomes), the intervention (Pantofenicol exposure), comparators (other antibiotics), and measurable outcomes (e.g., inhibition of protein synthesis). Pair this with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the research scope. For molecular interactions, use spectroscopic techniques (e.g., NMR, X-ray crystallography) to map binding sites and validate findings through dose-response assays .

Basic: How should researchers design preclinical experiments to assess Pantofenicol’s efficacy?

Adopt a pre-test/post-test control group design to minimize bias. For in vitro studies, use standardized bacterial strains (e.g., E. coli ATCC 25922) and measure minimum inhibitory concentrations (MICs) via broth microdilution. In vivo models should include randomized animal cohorts with placebo controls. Ensure replication across multiple cell lines or animal species to address biological variability. Document protocols using ARRIVE guidelines for transparency .

Basic: What are the best practices for synthesizing and characterizing Pantofenicol derivatives?

Utilize retrosynthetic analysis to plan derivative synthesis, prioritizing functional groups that enhance target binding (e.g., halogen substitutions). Characterize compounds via HPLC-MS for purity and NMR for structural confirmation. Compare pharmacokinetic properties (e.g., logP, solubility) using computational tools like Molinspiration or SwissADME . Cross-validate results with in vitro ADMET assays .

Advanced: How can researchers resolve contradictions in Pantofenicol’s pharmacokinetic data across studies?

Conduct a systematic review with meta-analysis to identify methodological disparities (e.g., dosing regimens, analytical techniques). Apply sensitivity analysis to isolate confounding variables (e.g., interspecies differences, formulation variants). Use mixed-effects models to account for heterogeneity. For unresolved discrepancies, design harmonized in vivo/in vitro studies with standardized protocols .

Advanced: What strategies validate Pantofenicol’s target specificity in complex biological systems?

Implement CRISPR-Cas9 knockouts of putative targets in model organisms to confirm on-/off-target effects. Combine transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) to map downstream pathways. Use surface plasmon resonance (SPR) to quantify binding affinities against related proteins. Triangulate findings with computational docking simulations (e.g., AutoDock Vina ) .

Advanced: How should researchers address ethical challenges in Pantofenicol’s clinical trial design?

Integrate ethical risk-benefit frameworks (e.g., WHO guidelines) during protocol development. For phase I trials, prioritize dose-escalation designs with real-time pharmacokinetic monitoring. Use adaptive trial methodologies to minimize patient exposure to subtherapeutic or toxic doses. Ensure informed consent processes address potential resistance development and ecological impacts .

Advanced: What statistical models are optimal for analyzing Pantofenicol’s dose-response relationships?

Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. For multi-variable interactions, use generalized additive models (GAMs) or machine learning algorithms (e.g., random forests) to identify synergistic/antagonistic effects. Validate models through bootstrapping or cross-validation to ensure robustness. Report results with 95% confidence intervals and effect sizes .

Advanced: How can interdisciplinary approaches enhance Pantofenicol’s therapeutic profiling?

Combine cheminformatics (e.g., QSAR modeling) with systems biology (e.g., network pharmacology) to predict off-target interactions and polypharmacology. Validate predictions using organ-on-a-chip platforms for human-relevant toxicity screening. Collaborate with computational chemists to optimize lead compounds via free-energy perturbation (FEP) calculations .

Advanced: What methodologies mitigate bias in retrospective studies on Pantofenicol’s clinical outcomes?

Use propensity score matching to balance covariates (e.g., age, comorbidities) between treatment and control groups. Apply Cochran-Mantel-Haenszel tests to adjust for confounding variables. For data synthesis, follow PRISMA guidelines and report bias risks using ROBINS-I tools. Cross-check electronic health records with pharmacy databases to verify exposure histories .

Advanced: How can researchers integrate omics data to uncover Pantofenicol’s resistance mechanisms?

Perform multi-omics integration (genomics, proteomics, metabolomics) on resistant bacterial isolates. Use genome-wide association studies (GWAS) to identify resistance-linked SNPs. Validate findings via CRISPR interference (CRISPRi) to repress candidate genes. Apply pathway enrichment analysis (e.g., KEGG, GO) to pinpoint disrupted metabolic networks. Share data via platforms like NCBI BioProject for reproducibility .

Notes on Methodology

- Data Validation : Cross-reference findings with orthogonal assays (e.g., MICs + time-kill curves) to confirm biological relevance .

- Theoretical Frameworks : Align hypotheses with established theories (e.g., Ehrlich’s "magic bullet" concept for target specificity) to strengthen interpretability .

- Ethical Compliance : Adhere to Declaration of Helsinki principles in human studies and ARRIVE 2.0 guidelines for animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.